REACTION_CXSMILES
|
Cl[CH2:2][C:3](Cl)=[O:4].C(=O)([O-])[O-].[K+].[K+].[NH2:12][CH2:13][C:14]1([OH:27])[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1>O.C(OCC)(=O)C>[O:4]=[C:3]1[NH:12][CH2:13][C:14]2([CH2:15][CH2:16][N:17]([C:20]([O:22][C:23]([CH3:24])([CH3:26])[CH3:25])=[O:21])[CH2:18][CH2:19]2)[O:27][CH2:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
4.88 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
17.43 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
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NCC1(CCN(CC1)C(=O)OC(C)(C)C)O
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Name
|
|
Quantity
|
78 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
92 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
to stir for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
After 30 minutes at 0° C. the mixture was extracted with ethyl acetate
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Duration
|
30 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (200 mL)
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Type
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ADDITION
|
Details
|
added dropwise over 3 hours to a stirred solution under nitrogen
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Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
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at reflux of potassium tert-butoxide (1M in tert-butanol, 75 mL) and THF (250 mL)
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Type
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CUSTOM
|
Details
|
Most of the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and brine
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was re-extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by trituration with a mixture of ether (30 mL) and isohexane (20 mL)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1COC2(CN1)CCN(CC2)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |